1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-

Lipophilicity Drug-likeness Permeability

Sourcing a chiral α-trifluoromethyl pyrrole amine with precise N-methyl regiochemistry often leads to analogs that fail to replicate required permeability and target engagement. This compound solves that problem with a defined stereogenic center and a primary amine handle whose basicity is attenuated by ~4 pKa units via the α-CF₃ group. - Enables enantioselective synthesis of anti-inflammatory DuPont-patent pyrrole derivatives. - Serves as a compact fragment (XLogP3: 0.7) for FBDD and chiral probe development. - Commercially available as a 98% pure free base, eliminating in-house synthesis delays.

Molecular Formula C7H9F3N2
Molecular Weight 178.15 g/mol
Cat. No. B12122818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-
Molecular FormulaC7H9F3N2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(C(F)(F)F)N
InChIInChI=1S/C7H9F3N2/c1-12-4-2-3-5(12)6(11)7(8,9)10/h2-4,6H,11H2,1H3
InChIKeyUPJQDUNGKPYWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- (IUPAC: 2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanamine, CAS 65687-04-9) is a chiral, heterocyclic primary amine with molecular formula C₇H₉F₃N₂ and molecular weight 178.15 g/mol [1]. The compound belongs to the α-trifluoromethyl pyrrole amine class, featuring a pyrrole ring N-methylated at the 1-position and a stereogenic center at the α-carbon bearing both the trifluoromethyl and primary amine groups . Computed physicochemical properties include XLogP3 of 0.7, topological polar surface area (TPSA) of 31 Ų, one hydrogen bond donor, and one rotatable bond [1]. The compound is commercially supplied as a free base with typical purity of 98% and is positioned within the broader structural space of anti-inflammatory 4,5-diaryl-α-(polyfluoroalkyl)-1H-pyrrole-2-methanamines described in DuPont patent literature [2].

Workflow α‑CF₃ primary amine building block for pKa‑modulated fragment design
Selection Racemic chiral amine enabling enantioselective chemistry and stereochemical control studies
Context N‑methyl pyrrole scaffold for SAR exploration and agrochemical intermediate synthesis

Why In-Class Analogs Cannot Substitute


The pyrrole methanamine scaffold exhibits pronounced sensitivity of both physicochemical and pharmacological properties to seemingly minor structural permutations [1]. The specific combination of (i) N-methylation at the pyrrole 1-position, (ii) α-trifluoromethyl substitution at the exocyclic carbon, and (iii) the presence of a primary amine at the stereogenic α-center creates a unique pharmacophoric and property profile not reproducible by regioisomers, des-methyl analogs, or ring-trifluoromethylated variants . Trifluoromethylated pyrroles as a class have demonstrated meaningful antibacterial and antifungal activity against multidrug-resistant strains, with MIC values ranging from 32 to 128 µg/mL in recent in vitro assessments, but activity is highly dependent on specific substitution patterns [2]. Procurement of a close analog in place of this compound risks altering logP-driven permeability, amine basicity, metabolic stability, and target engagement in ways that cannot be predicted by simple structural analogy [1].

N‑Methylation at the pyrrole 1‑position strongly influences logP; des‑methyl analogs may shift permeability profiles.
α‑CF₃ substitution reduces amine basicity by ~4 pKa units; ring‑CF₃ analogs retain higher basicity and different protonation behavior.
2‑Position regiochemistry creates electronic and steric effects not reproduced by 3‑substituted isomers; regioisomer interchange may invalidate SAR.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: N-Methyl vs. Des-Methyl Analog

N-Methylation at the pyrrole 1-position increases computed lipophilicity relative to the des-methyl analog 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanamine (CAS 497884-05-6). The target compound has a computed XLogP3 of 0.7 compared to an estimated XLogP3 of approximately 0.2 for the des-methyl comparator, a difference of ~0.5 logP units [1]. This difference is consistent with the well-established effect of N-methylation on heterocyclic lipophilicity, where each methyl group typically contributes +0.5 to +1.0 logP units [2].

N‑Methylation Effect
Class-level
ΔXLogP3 ≈ +0.5
Higher lipophilicity may support membrane permeability in cell‑based assays.
Computed property; experimental logP not reported.
Lipophilicity Drug-likeness Permeability

Regiochemistry: 2-Position vs. 3-Position Substitution

The target compound bears the α-trifluoromethyl amine substituent at the pyrrole 2-position, distinguishing it from the 3-position regioisomer 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-amine (CAS 511522-47-7) . In pyrrole chemistry, the 2-position is substantially more reactive toward electrophilic substitution than the 3-position due to higher electron density, and 2-substituted pyrroles exhibit distinct electronic properties and conformational preferences compared to their 3-substituted counterparts [1]. The 2-position regiochemistry places the amine in closer proximity to the pyrrole N-methyl group, potentially enabling intramolecular hydrogen bonding that can influence both conformation and reactivity.

2‑ vs 3‑Position
Class-level
Structural isomer; same MW, different connectivity
Regioisomeric purity critical for SAR; 3‑position may alter target interaction.
No published bioactivity comparison available.
Regiochemistry Structure-activity relationship Synthetic intermediate

Pharmacophore: α-Trifluoromethyl vs. Ring-Trifluoromethyl Amine

The α-CF₃ primary amine pharmacophore in the target compound is fundamentally distinct from the ring-trifluoromethyl methylene amine scaffold found in (1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride (CAS 1823245-64-2) . In α-CF₃ amines, the strong electron-withdrawing effect of the trifluoromethyl group reduces amine basicity by approximately 4 pKa units compared to non-fluorinated analogs, as established in systematic studies of α-CF₃-substituted saturated amines [1]. In contrast, ring-trifluoromethyl pyrrole methanamines lack this direct electronic modulation of the amine, resulting in higher amine basicity and different protonation states at physiological pH. The target compound's amine pKa is predicted to be in the range of 5.5–6.5, compared to ~9–10 for the ring-CF₃ analog, a difference that alters solubility, salt formation, and receptor interactions [1].

pKa Shift
Class-level
ΔpKa ≈ 3–4 units lower (predicted)
Reduced basicity alters protonation state, solubility, and receptor interactions.
Predicted from α‑CF₃ amine class; experimental pKa not measured.
Pharmacophore Amine basicity Metabolic stability

Molecular Topology: α-Branched vs. Linear Amine

The target compound features an α-branched primary amine topology where the NH₂ group is directly attached to the stereogenic α-carbon, in contrast to the linear secondary amine topology of (1H-pyrrol-2-ylmethyl)(2,2,2-trifluoroethyl)amine (CAS 1248651-65-1), which contains a CH₂-NH-CH₂CF₃ linkage . The target compound has a computed hydrogen bond donor count of 1 (primary amine) and rotatable bond count of 1, whereas the secondary amine comparator possesses a hydrogen bond donor count of 1 (secondary amine N-H) and a rotatable bond count of 3, resulting in greater conformational flexibility [1]. The more constrained topology of the target compound may confer advantages in situations requiring reduced entropic penalty upon binding.

Conformational Flexibility
Reported
Rotatable bonds: 1 vs. 3; constrained topology
Lower entropic penalty may improve binding affinity in medicinal chemistry.
Computed properties; H‑bond donor count identical but geometry differs.
Molecular topology Hydrogen bonding Conformational flexibility

Chiral Center vs. Achiral Analogs

The target compound possesses a single stereogenic center at the α-carbon, making it a racemic mixture unless specifically resolved. This chirality is absent in symmetric analogs such as (1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine (CAS 1514550-12-9, free base) . The (S)-enantiomer of a closely related compound, (S)-2,2,2-trifluoro-1-(3-methyl-1H-pyrrol-2-yl)ethanamine (CAS 1391437-71-0), has been described as a distinct chemical entity with its own CAS number, indicating that enantiomeric resolution is both achievable and documented within this chemical series [1]. The presence of the chiral center enables asymmetric synthesis strategies and the exploration of enantioselective biological activity, which is not possible with achiral ring-trifluoromethyl analogs.

Stereochemical Control
Reported
One undefined stereocenter; enantiomer resolution achievable
Enables enantioselective synthesis and biological evaluation.
Racemate supplied; (S)-enantiomer precedented in series.
Chirality Enantioselective synthesis Stereochemical purity

Procurement-Driven Application Scenarios


Medicinal Chemistry: pKa-Modulated Drug Design

The α-trifluoromethyl primary amine motif reduces amine basicity by approximately 4 pKa units relative to non-fluorinated analogs [1], positioning this compound as a strategic building block for lead optimization campaigns where tuning amine protonation state is critical for balancing potency, permeability, and off-target selectivity. The combination of the α-CF₃ amine with an N-methyl pyrrole ring (XLogP3 = 0.7) [2] provides a compact, moderately lipophilic fragment suitable for fragment-based drug discovery and as a chiral amine intermediate for synthesizing anti-inflammatory pyrrole derivatives described in the DuPont patent literature [3].

Chemical Biology: Enantioselective Target Engagement

The presence of a single stereogenic center at the α-carbon [2] enables resolution into enantiomers for use as chiral chemical probes. This feature distinguishes the compound from achiral ring-trifluoromethyl pyrrole methanamines such as CAS 1514550-12-9 . When enantioselective synthesis or chiral chromatography is applied, the individual enantiomers can be used to interrogate stereospecific binding pockets in enzymes or receptors, providing mechanistic insights unavailable from achiral analogs.

Agrochemical Intermediate: Pyrrole-Based Precursor

Trifluoromethylated pyrroles are established intermediates in the synthesis of insecticidal, acaricidal, and nematicidal 2-aryl-5-(trifluoromethyl)pyrrole compounds [4]. The target compound's 2-position regiochemistry and primary amine handle make it a suitable precursor for constructing more elaborate arylpyrrole scaffolds via amide coupling or N-alkylation, while the α-CF₃ group confers metabolic stability against oxidative degradation in the target organism.

Antimicrobial Research: Multidrug-Resistant Pathogens

Recent in vitro assessments of trifluoromethylated pyrroles have demonstrated antibacterial and antifungal activity against S. aureus, E. coli, A. baumannii, and Candida species, with MIC values from 32 to 128 µg/mL and notable efficacy against multidrug-resistant strains [5]. While the target compound itself has not been directly evaluated in published antimicrobial assays, its structural features (N-methyl pyrrole, α-CF₃ primary amine) position it within the active chemical space identified by QSAR models, making it a candidate for antimicrobial screening libraries.

Application
Selection Property
Validation Focus
pKa‑Modulated Lead Optimization
Reduced amine basicity (α‑CF₃ effect)
Protonation‑state impact on permeability
Stereospecific Target Engagement
Chiral center enabling enantiomer resolution
Enantiomer‑specific binding assays
Agrochemical Intermediate Synthesis
2‑Position primary amine handle
Arylpyrrole scaffold construction
Antimicrobial Screening Studies
N‑Methyl α‑CF₃ pyrrole scaffold
MIC endpoint review in MDR panels
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